1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene
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Overview
Description
1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloro group and a hexadecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene typically involves multiple steps. One common method includes the reaction of 3-chloro-2-(hexadecyloxy)propane with tribenzylmethane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction conditions, including temperature and time, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene involves its interaction with specific molecular targets. The chloro group and hexadecyloxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-{[3-Bromo-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene: Similar structure but with a bromo group instead of a chloro group.
1,1’,1’'-{[3-Iodo-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
1,1’,1’'-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hexadecyloxy group contributes to its solubility and interaction with biological membranes.
Properties
CAS No. |
92487-99-5 |
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Molecular Formula |
C38H53ClO2 |
Molecular Weight |
577.3 g/mol |
IUPAC Name |
[(3-chloro-2-hexadecoxypropoxy)-diphenylmethyl]benzene |
InChI |
InChI=1S/C38H53ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-37(32-39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37H,2-14,24,31-33H2,1H3 |
InChI Key |
AMHJDICCLIFWLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCl |
Origin of Product |
United States |
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